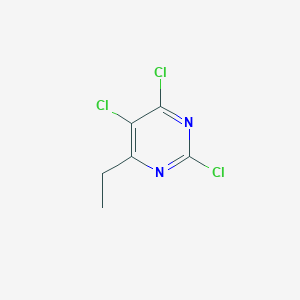

2,4,5-Trichloro-6-ethylpyrimidine

Descripción general

Descripción

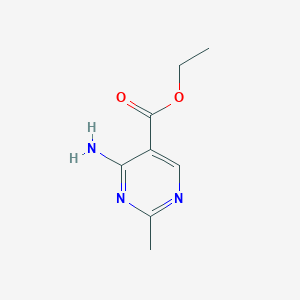

2,4,5-Trichloro-6-ethylpyrimidine is a chemical compound with the molecular formula C6H5Cl3N2 . It is used in various applications due to its unique properties .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H5Cl3N2/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3 . This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.48 . It is a liquid at room temperature . More detailed physical and chemical properties might be found in specialized chemical databases .Aplicaciones Científicas De Investigación

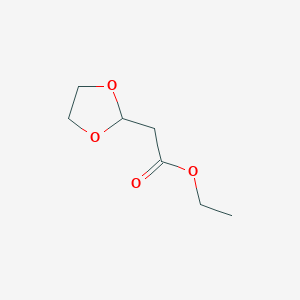

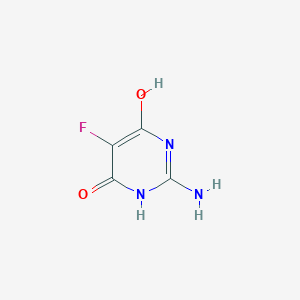

Fluorination of Pyrimidines

2,4,5-Trichloro-6-ethylpyrimidine has been involved in studies of fluorination reactions. For instance, Baasner and Klauke (1982) investigated the fluorination reactions of various trichloropyrimidines, including derivatives of this compound. This research provides insights into selective monofluorinations using different fluorinating agents (Baasner & Klauke, 1982).

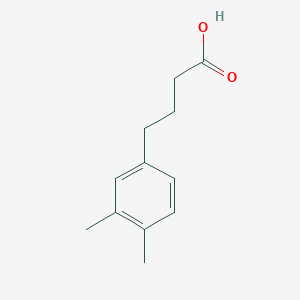

Antimalarial Activity

The compound has been studied for its antimalarial properties. Ress et al. (1976) prepared new analogs of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine), modifying the 6-ethyl substituent. These analogs showed significant antimalarial activity in mice against Plasmodium berghei (Ress et al., 1976).

Kinetics and Mechanism of Fluorination

A detailed study of the kinetics and mechanism of the fluorination of 2,4,5-trichloro-6-methylpyrimidine was conducted by Wei et al. (1987). They measured the rate constants under various conditions, offering valuable insights into the reaction process (Wei et al., 1987).

Nucleophilic Substitution Reactions

Clark and Pendergast (1969) described the nucleophilic substitution reaction of trichloro-6-cyanopyrimidine. This study enhances the understanding of the behavior of trichloropyrimidines in chemical reactions (Clark & Pendergast, 1969).

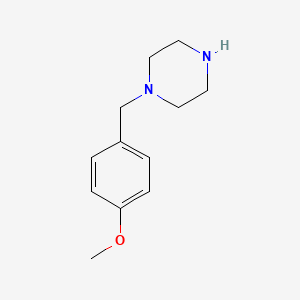

Triazenyl-substituted Pyrimethamine Derivatives

Stevens et al. (1997) prepared triazenyl-substituted pyrimethamine derivatives, studying their inhibitory activity against Pneumocystis carinii dihydrofolate reductase. This research contributes to the development of potential therapeutic agents (Stevens et al., 1997).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,4,5-Trichloro-6-ethylpyrimidine are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many important biomolecules

Mode of Action

As a pyrimidine derivative, it may interact with its targets by forming hydrogen bonds, similar to how pyrimidine bases in DNA and RNA interact with their complementary bases . The resulting changes in the biological system depend on the nature of these targets.

Biochemical Pathways

Given its structural similarity to pyrimidine, it might interfere with nucleic acid synthesis or other pyrimidine-related metabolic pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Análisis Bioquímico

Biochemical Properties

For instance, some pyrimidine derivatives are known to inhibit dihydrofolate reductase, a key enzyme in the folate pathway

Cellular Effects

Pyrimidine derivatives can have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2,4,5-Trichloro-6-ethylpyrimidine on these processes have not been studied.

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses . Specific studies on this compound are needed.

Metabolic Pathways

Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors

Propiedades

IUPAC Name |

2,4,5-trichloro-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMHFOVFWWAYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289017 | |

| Record name | 2,4,5-trichloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6585-48-4 | |

| Record name | NSC58573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trichloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloro-6-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)